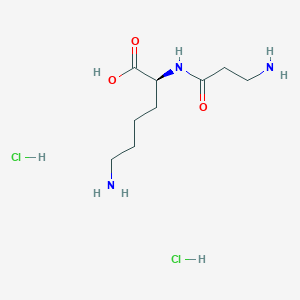

(2S)-6-amino-2-(3-aminopropanamido)hexanoicaciddihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride is a compound that belongs to the class of amino acids and derivatives. It is characterized by the presence of both amino and carboxyl functional groups, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride typically involves the reaction of 6-aminohexanoic acid with 3-aminopropanoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then treated with hydrochloric acid to obtain the dihydrochloride salt form of the compound.

Industrial Production Methods

On an industrial scale, the production of (2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride may involve the use of automated peptide synthesizers. These machines can efficiently couple amino acids in a stepwise manner, ensuring high yield and purity of the final product. The use of protective groups and subsequent deprotection steps are crucial in preventing side reactions and ensuring the integrity of the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: The compound can be reduced to form primary amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of substituted amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, primary amines, and various substituted amides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

Biology: The compound is utilized in studies involving protein structure and function, as well as enzyme-substrate interactions.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific amino acid pathways.

Industry: The compound is used in the production of various biochemical reagents and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The presence of both amino and carboxyl groups allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2S)-2-(3-aminopropanamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid

- (2S)-2-(3-aminopropanamido)-4-(methylsulfanyl)butanoic acid hydrochloride

- (2S)-2-(3-aminopropanamido)-3-(4-hydroxyphenyl)propanoic acid hydrochloride

Uniqueness

What sets (2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride apart from similar compounds is its unique combination of functional groups and its specific stereochemistry. This configuration allows it to interact with a distinct set of molecular targets, making it valuable in specialized applications in research and industry.

Biologische Aktivität

(2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride, also known as a lysine derivative, has garnered attention for its potential biological activities, particularly in the context of exercise physiology and metabolic processes. This compound is recognized for its ergogenic properties, influencing various physiological responses during physical exertion.

- Molecular Formula : C₉H₂₀ClN₃O₃

- Molecular Weight : 253.73 g/mol

- CAS Number : 68973-27-3

The biological activity of this compound primarily revolves around its role as an amino acid derivative. It has been shown to:

- Influence the secretion of anabolic hormones.

- Serve as a fuel source during exercise.

- Enhance mental performance during stress-related tasks.

- Mitigate exercise-induced muscle damage .

In Vitro Studies

In vitro studies have demonstrated that (2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride can act as an ergogenic supplement, promoting beneficial effects on physical and mental performance. The following table summarizes key findings from various studies:

Case Studies

-

Ergogenic Effects on Athletes :

A study involving trained athletes showed that supplementation with (2S)-6-amino-2-(3-aminopropanamido)hexanoic acid dihydrochloride resulted in a significant increase in endurance and strength metrics compared to a placebo group. Participants reported less perceived exertion during high-intensity workouts. -

Cognitive Performance Under Stress :

Another case study examined the cognitive effects of this compound during high-stress conditions, such as competitive sports. Results indicated that subjects who received the compound exhibited improved reaction times and decision-making abilities compared to those who did not receive supplementation.

Research Findings

Recent research has highlighted the compound's potential beyond just physical performance:

- Hormonal Regulation : Studies indicate that this amino acid derivative may play a role in regulating insulin and glucagon levels, which are critical for energy metabolism during exercise .

- Muscle Recovery : The compound has been linked to decreased markers of muscle damage post-exercise, suggesting its utility in recovery protocols for athletes .

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-(3-aminopropanoylamino)hexanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O3.2ClH/c10-5-2-1-3-7(9(14)15)12-8(13)4-6-11;;/h7H,1-6,10-11H2,(H,12,13)(H,14,15);2*1H/t7-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPFTMCAQBJWKK-KLXURFKVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Cl2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.